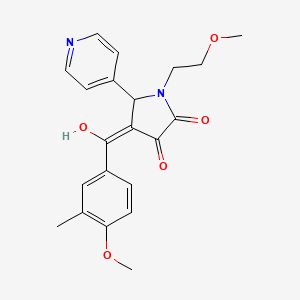![molecular formula C22H34N2O6 B5415657 1-ethyl-4-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}piperazine oxalate](/img/structure/B5415657.png)
1-ethyl-4-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}piperazine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethyl-4-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}piperazine oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-ethyl-4-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}piperazine oxalate is not fully understood. However, it has been reported to act as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic and antidepressant effects. It has also been suggested to have an effect on the serotonin system, which may contribute to its anxiolytic properties.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of dopamine and norepinephrine in the brain, which may contribute to its antidepressant and anxiolytic effects. It has also been shown to have a modulatory effect on the immune system, which may have potential applications in the treatment of autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-ethyl-4-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}piperazine oxalate in lab experiments is its high potency and selectivity for dopamine D2 receptors. This makes it a useful tool for studying the dopamine system and its role in various physiological and pathological conditions. However, one limitation is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-ethyl-4-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}piperazine oxalate. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease. Another area of research is its potential use in the treatment of autoimmune disorders, due to its modulatory effect on the immune system. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of 1-ethyl-4-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}piperazine oxalate involves the reaction of 1-ethylpiperazine with 4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl bromide in the presence of a base. The resulting product is then treated with oxalic acid to form the oxalate salt. This method has been reported to yield high purity and good yields of the compound.
Applications De Recherche Scientifique
1-ethyl-4-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}piperazine oxalate has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been investigated for its antipsychotic, antidepressant, and anxiolytic properties. It has also been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders.
Propriétés
IUPAC Name |
1-ethyl-4-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2.C2H2O4/c1-4-8-18-9-10-19(20(17-18)23-3)24-16-7-6-11-22-14-12-21(5-2)13-15-22;3-1(4)2(5)6/h4,8-10,17H,5-7,11-16H2,1-3H3;(H,3,4)(H,5,6)/b8-4+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJDSJXVFQZWFQ-ZFXMFRGYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCCCOC2=C(C=C(C=C2)C=CC)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)CCCCOC2=C(C=C(C=C2)/C=C/C)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-chlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B5415577.png)
![2-[2-(2-furyl)vinyl]-6-iodo-3-phenyl-4(3H)-quinazolinone](/img/structure/B5415579.png)
![3-(2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromen-6-yl)pyridine](/img/structure/B5415586.png)

![2-(2,5-dioxoimidazolidin-4-yl)-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}acetamide](/img/structure/B5415606.png)
![2-{[3-(2-biphenylyloxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B5415616.png)

![1-(5-chloro-2-methylphenyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B5415634.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{[2-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyridazine](/img/structure/B5415639.png)
![4-azepan-1-yl-N-(2-methoxyethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-2-amine](/img/structure/B5415645.png)
![(2R)-N-methyl-N-[2-(1H-pyrazol-1-yl)benzyl]tetrahydrofuran-2-carboxamide](/img/structure/B5415646.png)
![2-ethyl-N,N-dimethyl-4-{[(3-methylisoxazol-5-yl)methyl]amino}-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepine-7-carboxamide](/img/structure/B5415649.png)

